1-[(2,6-dichlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione
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Description
1-(2,6-Dichlorobenzyloxy)-1H-imidazole-2,4,5(3H)-trione, commonly known as DBI, is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that has a wide range of biochemical and physiological effects. DBI is a synthetic compound that is used to study the effects of various biological processes, such as enzyme activity, gene expression, and cell signaling. In addition, DBI has been used in a variety of laboratory experiments to study the effects of various drugs and compounds on biological systems.
Scientific Research Applications
- It may serve as a scaffold for designing novel drugs targeting specific enzymes or receptors due to its imidazole ring and dichlorobenzyl moiety .
- Researchers use dichlorobenzyl imidazole as a substrate in activity screening assays. It aids in the rapid development of non-peptidic inhibitors for cysteine and serine proteases .
- Dichlorobenzyl imidazole derivatives could be explored in photocatalytic oxidative bromination reactions. These reactions can convert 2,6-dichlorotoluene to 2,6-dichlorobenzaldehyde, which has applications in fine chemicals and pharmaceuticals .
- Dichlorobenzyl imidazole serves as an intermediate in organic synthesis. Its reactivity allows for the construction of more complex molecules .
- Scientists study its interactions with enzymes, receptors, and other biological targets. The dichlorobenzyl moiety could play a crucial role in modulating enzyme activity .
Pharmaceuticals and Medicinal Chemistry
Substrate Activity Screening
Photocatalysis and Environmental Applications
Chemical Synthesis and Intermediates
Chemical Biology and Enzyme Inhibition
properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methoxy]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O4/c11-6-2-1-3-7(12)5(6)4-18-14-9(16)8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZBZZVATSGTEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON2C(=O)C(=O)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione |
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